1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound characterized by the presence of trifluoromethyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with urea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Another trifluoromethyl-containing compound with different functional groups.
2,2,2-Trifluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-one: A related compound with a ketone group instead of a urea moiety.
Uniqueness
1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of trifluoromethyl groups and a urea moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
200876-78-4 |
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Molecular Formula |
C10H6F6N2O2 |
Molecular Weight |
300.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[[2-(trifluoromethyl)phenyl]carbamoyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)5-3-1-2-4-6(5)17-8(20)18-7(19)10(14,15)16/h1-4H,(H2,17,18,19,20) |
InChI Key |
WWXJWSWYBDVMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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